molecular formula C12H19NO3 B13475533 tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers

tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers

Cat. No.: B13475533
M. Wt: 225.28 g/mol
InChI Key: KFDBVVGMELFDEU-UHFFFAOYSA-N
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Description

tert-Butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate involves multiple steps, typically starting with the formation of the bicyclic core. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

tert-Butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups. Common reagents include alkyl halides and amines.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

tert-Butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

tert-Butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of tert-butyl 4-formyl-2-azabicyclo[31

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-9(7-14)8-4-10(13)5-8/h7-10H,4-6H2,1-3H3

InChI Key

KFDBVVGMELFDEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2CC1C2)C=O

Origin of Product

United States

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